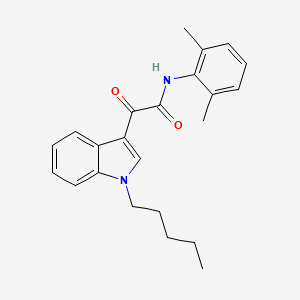
N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the acetamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce amines or other reduced derivatives.
科学研究应用
N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying cellular processes and developing new drugs.
Medicine: Researchers explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.
作用机制
The mechanism of action of N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds include other indole derivatives and acetamide-containing molecules. Examples are:
- N-(2,6-dimethylphenyl)-2-oxo-2-(1-ethyl-1H-indol-3-yl)acetamide
- N-(2,6-dimethylphenyl)-2-oxo-2-(1-propyl-1H-indol-3-yl)acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide stands out due to its specific molecular structure, which allows for unique interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C23H26N2O2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentylindol-3-yl)acetamide |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-8-14-25-15-19(18-12-6-7-13-20(18)25)22(26)23(27)24-21-16(2)10-9-11-17(21)3/h6-7,9-13,15H,4-5,8,14H2,1-3H3,(H,24,27) |
InChI 键 |
JNDIQZROVUKBDK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=C(C=CC=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B14947948.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14947952.png)

![ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14947964.png)
![N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)benzamide](/img/structure/B14947977.png)
![7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14947982.png)
![2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B14947983.png)
![ethyl 4-({[(2Z)-3-butyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B14947987.png)
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14947994.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(3-methoxyphenyl)-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B14947998.png)
![N-benzyl-2-{[4-(3-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}propanamide](/img/structure/B14948005.png)
![1-{[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl}-2-naphthol](/img/structure/B14948010.png)
![3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B14948018.png)
![N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide](/img/structure/B14948033.png)
